molecular formula C22H42N4 B14516236 N,N''-Dicyclohexyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine CAS No. 62995-60-2

N,N''-Dicyclohexyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine

Katalognummer: B14516236
CAS-Nummer: 62995-60-2
Molekulargewicht: 362.6 g/mol
InChI-Schlüssel: BMDOXFHDDSOUEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine is a complex organic compound known for its unique chemical structure and properties. It is a derivative of guanidine, featuring two cyclohexyl groups and a tetramethylpiperidinyl group. This compound is of interest in various scientific fields due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine typically involves the reaction of cyclohexylamine with 2,2,6,6-tetramethylpiperidin-4-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve steps such as heating, stirring, and purification to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction rates, better control over reaction conditions, and higher yields. The use of micro fixed-bed reactors and catalysts like platinum on carbon (Pt/C) can further optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenated compounds, alkylating agents; often conducted in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
  • 2,2,6,6-Tetramethylpiperidine

Uniqueness

N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine stands out due to its unique combination of cyclohexyl and tetramethylpiperidinyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where stability and reactivity are crucial .

Eigenschaften

CAS-Nummer

62995-60-2

Molekularformel

C22H42N4

Molekulargewicht

362.6 g/mol

IUPAC-Name

1,2-dicyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine

InChI

InChI=1S/C22H42N4/c1-21(2)15-19(16-22(3,4)26-21)25-20(23-17-11-7-5-8-12-17)24-18-13-9-6-10-14-18/h17-19,26H,5-16H2,1-4H3,(H2,23,24,25)

InChI-Schlüssel

BMDOXFHDDSOUEU-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1)(C)C)NC(=NC2CCCCC2)NC3CCCCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.